molecular formula C13H14ClN5OS3 B11382412 5-chloro-2-(propan-2-ylsulfanyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

5-chloro-2-(propan-2-ylsulfanyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

Cat. No.: B11382412
M. Wt: 387.9 g/mol
InChI Key: NWLRNJZPFQSIBZ-UHFFFAOYSA-N
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Description

5-CHLORO-N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine ring substituted with various functional groups

Preparation Methods

The synthesis of 5-CHLORO-N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. Common synthetic routes may involve the use of chlorinating agents, sulfur-containing reagents, and various catalysts to achieve the desired substitutions and functional group transformations .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of sulfur and chlorine atoms can enhance its binding affinity to certain molecular targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with various substitutions. For example:

    5-CHLORO-2-METHYLTHIOPYRIMIDINE: Similar structure but with a methylthio group instead of the prop-2-en-1-ylsulfanyl group.

    5-CHLORO-2-ETHYLTHIOPYRIMIDINE: Similar structure but with an ethylthio group. These compounds share similar chemical properties but differ in their specific applications and biological activities.

Properties

Molecular Formula

C13H14ClN5OS3

Molecular Weight

387.9 g/mol

IUPAC Name

5-chloro-2-propan-2-ylsulfanyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C13H14ClN5OS3/c1-4-5-21-13-19-18-12(23-13)17-10(20)9-8(14)6-15-11(16-9)22-7(2)3/h4,6-7H,1,5H2,2-3H3,(H,17,18,20)

InChI Key

NWLRNJZPFQSIBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC=C)Cl

Origin of Product

United States

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